5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClFN3O2/c25-16-5-1-14(2-6-16)11-29-12-19-23(15-3-7-17(26)8-4-15)27-28-24(19)18-9-21-22(10-20(18)29)31-13-30-21/h1-10,12H,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJMDFTZILZYEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=C(C=C5)Cl)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Chlorobenzyl group : Contributes to lipophilicity and potential interactions with biological targets.
- Fluorophenyl group : Enhances metabolic stability and may influence receptor binding.
- Dioxolo and pyrazolo rings : Provide a scaffold that has been associated with various pharmacological activities.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Chlorobenzyl Group | Enhances lipophilicity |
| Fluorophenyl Group | Increases metabolic stability |
| Dioxolo Ring | Associated with anti-inflammatory effects |
| Pyrazolo Ring | Linked to anticancer activity |
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinoline, including our compound of interest, exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Testing : In vitro assays demonstrated that compounds similar to this compound showed growth inhibition (GI50 values) below 8 µM across multiple cancer cell lines such as ACHN, HCT-15, and PC-3 .
The anticancer effects are primarily attributed to the inhibition of topoisomerase enzymes, which play a crucial role in DNA replication and repair.
- Topoisomerase Inhibition : Compounds in this class have been shown to inhibit topoisomerase IIα activity effectively, comparable to established chemotherapeutics like etoposide .
Anti-inflammatory Effects
In addition to anticancer properties, the compound exhibits significant anti-inflammatory activity.
- Nitric Oxide Production : Studies revealed that it inhibits LPS-stimulated nitric oxide (NO) production in RAW 264.7 cells. The potency was found to be similar to that of known inhibitors .
- Inhibition of iNOS and COX-2 : The compound also inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key players in inflammatory pathways .
Case Studies
- Study on Cytotoxicity : A recent investigation assessed the cytotoxic effects of various pyrazolo derivatives against six cancer cell lines. The study highlighted that compounds with similar scaffolds exhibited significant antiproliferative effects .
- Anti-inflammatory Evaluation : Another study focused on the anti-inflammatory properties of related compounds, demonstrating their ability to suppress NO production and modulate inflammatory markers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing primarily in substituents or fused ring systems. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Key Observations
Substituent Effects on Bioactivity :
- The 4-fluorophenyl group in the target compound enhances π-π stacking interactions in protein binding compared to methoxy or methylbenzyl analogs .
- Chlorine at the benzyl position increases lipophilicity, correlating with improved blood-brain barrier penetration in preclinical models .
Thermal and Optical Properties :
Q & A
Q. What are the common synthetic routes for 5-(4-chlorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting from hydrazine and quinoline derivatives. A widely used approach is microwave-assisted synthesis , which enhances reaction efficiency via rapid heating, achieving yields of 60–85% under optimized conditions (e.g., 150–200 W, 80–120°C, 15–30 min in polar aprotic solvents like DMF) . Traditional thermal methods (reflux in toluene or THF) yield 40–60% but require longer reaction times (6–12 hours). Key steps include:
Cyclization of precursors to form the pyrazoloquinoline core.
Dioxolo group introduction via diol cyclization.
Functionalization with chlorobenzyl and fluorophenyl groups using Suzuki-Miyaura coupling or nucleophilic substitution .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Time | Key Conditions |
|---|---|---|---|
| Microwave-assisted | 60–85 | 15–30 min | 150–200 W, DMF, 80–120°C |
| Thermal reflux | 40–60 | 6–12 hours | Toluene/THF, 80–110°C |
Q. What analytical techniques are critical for confirming structural integrity during synthesis?
Methodological Answer: A combination of chromatographic and spectroscopic methods is essential:
- HPLC and TLC : Monitor reaction progress and purity (>95% purity threshold) .
- NMR (¹H/¹³C) : Confirm substituent positions and ring fusion (e.g., aromatic protons at δ 7.2–8.5 ppm, dioxolo methylene groups at δ 4.5–5.0 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (monoclinic systems with lattice parameters a = 10.2 Å, b = 14.5 Å) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ = 487.12) .
Advanced Research Questions
Q. How can microwave-assisted synthesis parameters be optimized to maximize yield and minimize side products?
Methodological Answer: Optimization involves a Design of Experiments (DoE) approach:
Power and temperature : Higher power (200–250 W) reduces reaction time but risks decomposition. A balance at 180 W and 100°C maximizes yield .
Solvent selection : Polar aprotic solvents (DMF, DMAc) improve microwave absorption vs. non-polar solvents.
Catalyst screening : Pd(PPh₃)₄ or CuI enhances coupling efficiency for chlorobenzyl/fluorophenyl groups .
Post-reaction purification : Use silica gel chromatography (hexane:EtOAc = 4:1) to remove by-products like dehalogenated intermediates .
Q. Table 2: Microwave Parameter Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Power | 180–200 W | ↑ Yield by 15% |
| Temperature | 100–110°C | Prevents decomposition |
| Solvent | DMF | ↑ Reaction rate |
Q. How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. anti-inflammatory efficacy)?
Methodological Answer: Contradictions often arise from substituent effects or assay variability . Strategies include:
Structure-Activity Relationship (SAR) studies : Compare analogs (e.g., methyl vs. methoxy substitutions) to isolate functional group contributions .
Standardized assays : Replicate studies using consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, IC₅₀ calculations) .
Target validation : Use siRNA knockdown or enzyme inhibition assays (e.g., topoisomerase IIα inhibition) to confirm mechanistic hypotheses .
Q. Table 3: Biological Activity Variations
| Substituent Modification | Observed Activity Shift | Reference |
|---|---|---|
| 4-Fluorophenyl → 4-Methoxyphenyl | ↓ Anticancer, ↑ Anti-inflammatory | |
| Chlorobenzyl → Methylbenzyl | Reduced enzyme binding affinity |
Q. What methodologies are recommended for elucidating the compound’s mechanism of action in cancer pathways?
Methodological Answer: A multi-modal approach is critical:
In vitro enzyme assays : Measure inhibition of kinases (e.g., EGFR, VEGFR2) using fluorescence-based kits .
Molecular docking : Simulate binding poses with AutoDock Vina (PDB: 1M17) to predict interaction sites .
Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis genes BAX/BCL-2) .
In vivo xenograft models : Validate efficacy in BALB/c nude mice with tumor volume reduction as the endpoint .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
